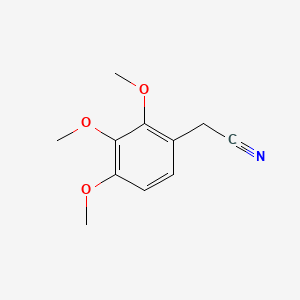

2,3,4-Trimethoxyphenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVUKELRMABJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218987 | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68913-85-9 | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068913859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68913-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,3,4-Trimethoxyphenylacetonitrile?

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its known physical and chemical properties, spectral data, and detailed protocols for its synthesis and subsequent chemical transformations. This guide is intended to be a critical resource for professionals engaged in organic synthesis and medicinal chemistry, particularly those exploring the structure-activity relationships of phenethylamine derivatives.

Physicochemical Properties

This compound, also known as 2-(2,3,4-trimethoxyphenyl)acetonitrile, is an organic compound featuring a benzene ring substituted with three methoxy groups and an acetonitrile moiety.[1][2]

Table 1: General and Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3,4,5-Trimethoxyphenylacetonitrile (Isomer for Comparison) |

| CAS Number | 68913-85-9[1] | 13338-63-1[3][4] |

| Molecular Formula | C₁₁H₁₃NO₃[1] | C₁₁H₁₃NO₃[3][4] |

| Molecular Weight | 207.23 g/mol [4] | 207.23 g/mol [3][4] |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)acetonitrile[4] | 2-(3,4,5-trimethoxyphenyl)acetonitrile[4] |

| Appearance | Data not available | White to cream powder or solid[3][5] |

| Melting Point | Data not available | 75°C to 79°C[4] |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Data not available | Highest solubility in DMF; lowest in n-heptane. Soluble in methanol, ethanol, propanols, butanols, and acetate esters.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Two signals, likely doublets, are expected in the aromatic region (~6.5-7.5 ppm) corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Three distinct singlets are expected, each integrating to 3 protons, likely in the range of 3.8-4.0 ppm.

-

Methylene Protons (-CH₂CN): A singlet integrating to 2 protons is expected, typically around 3.7 ppm, shifted downfield due to the adjacent aromatic ring and nitrile group.

-

-

¹³C NMR (Carbon-13 NMR):

-

Nitrile Carbon (-C≡N): A signal is expected around 117-120 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons. The carbons bearing methoxy groups would appear further downfield (~140-160 ppm) compared to those with hydrogen atoms. The carbon attached to the acetonitrile group would be found around 110-120 ppm.

-

Methoxy Carbons (-OCH₃): Three signals are expected in the range of 55-65 ppm.

-

Methylene Carbon (-CH₂CN): A signal for the methylene carbon is expected around 20-30 ppm.

-

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available from the NIST WebBook, which would exhibit the following characteristic absorption bands:[1]

-

C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹, characteristic of the nitrile group.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the methoxy and methylene groups are expected in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region for the aryl-O and O-CH₃ bonds of the methoxy groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST WebBook.[1] Predicted collision cross-section data is also available.[2]

-

Molecular Ion (M⁺): A peak at m/z 207, corresponding to the molecular weight of the compound.[1][2]

-

Key Fragmentation: A prominent fragment would be the tropylium-like ion resulting from the loss of the ·CH₂CN radical, which would then undergo further fragmentation.

Chemical Synthesis and Reactivity

This compound is a key intermediate in the synthesis of Isomescaline (2,3,4-Trimethoxyphenethylamine), a structural isomer of mescaline.[7][8] Its synthesis typically begins with 2,3,4-Trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process proceeding from the commercially available 2,3,4-Trimethoxybenzaldehyde. The protocol is based on well-established organic chemistry transformations.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to (2,3,4-Trimethoxyphenyl)methanol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol at 0°C (ice bath).

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Conversion to 1-(Chloromethyl)-2,3,4-trimethoxybenzene

-

Reaction Setup: Dissolve the (2,3,4-Trimethoxyphenyl)methanol (1.0 eq) from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask at 0°C.

-

Chlorination: Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution. A small amount of a base like pyridine can be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol.

-

Workup: Carefully pour the reaction mixture into ice water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl chloride. Use this product immediately in the next step due to its potential instability.

Step 3: Nucleophilic Substitution to form this compound

-

Reaction Setup: Dissolve the crude 1-(Chloromethyl)-2,3,4-trimethoxybenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture (e.g., to 60-80°C) and stir until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture and pour it into water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic extracts, wash thoroughly with water and brine to remove residual cyanide salts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or flash column chromatography.

Experimental Protocol: Reduction to Isomescaline

The nitrile group of this compound can be readily reduced to a primary amine to form Isomescaline.

-

Reaction Setup: In a flame-dried, multi-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup (Fieser method): Cool the reaction flask to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

-

Filtration and Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude Isomescaline. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Logical Relationships and Applications

The primary significance of this compound lies in its role as a direct precursor to Isomescaline (2,3,4-Trimethoxyphenethylamine).[8] Unlike its famous isomer, mescaline, Isomescaline is reported to be inactive as a psychedelic in humans at doses up to 400 mg.[7] This makes it an invaluable research tool for probing the specific structural requirements for psychoactivity at serotonin receptors, contributing to the field of medicinal chemistry and our understanding of structure-activity relationships (SAR) in psychoactive compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. 3,4,5-三甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4,5-Trimethoxyphenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]

- 5. B24247.14 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Isomescaline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2,3,4-Trimethoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3,4-trimethoxyphenyl)acetonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. This document covers its nomenclature, chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol based on analogous reactions, and relevant chemical pathway diagrams.

Nomenclature and Identification

The compound with the chemical structure featuring a cyanomethyl group attached to a 2,3,4-trimethoxy-substituted benzene ring is systematically named according to IUPAC nomenclature.

-

IUPAC Name: (2,3,4-Trimethoxyphenyl)acetonitrile

-

Synonyms:

-

2,3,4-Trimethoxyphenylacetonitrile

-

2-(2,3,4-Trimethoxyphenyl)acetonitrile

-

2,3,4-Trimethoxybenzyl cyanide

-

Benzeneacetonitrile, 2,3,4-trimethoxy-

-

-

Molecular Formula: C₁₁H₁₃NO₃[1]

Physicochemical and Spectral Data

While specific experimentally determined physical properties for (2,3,4-trimethoxyphenyl)acetonitrile are not widely published, data from chemical suppliers and analogous compounds allow for a general characterization. The compound is described as a white to off-white solid or a liquid.[1] It is expected to be soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 207.23 g/mol | Calculated |

| Exact Mass | 207.08954328 g/mol | ECHEMI |

| Appearance | White to off-white solid or liquid | [1] |

| Topological Polar Surface Area | 51.5 Ų | ECHEMI |

| XLogP3 | 1.4 | ECHEMI |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI |

| Rotatable Bond Count | 4 | ECHEMI |

Note: Some properties are computed and not experimentally verified.

Proposed Synthetic Pathway and Experimental Protocols

The proposed pathway involves a two-step process:

-

Reduction of 2,3,4-trimethoxybenzaldehyde to 2,3,4-trimethoxybenzyl alcohol.

-

Nucleophilic substitution of the corresponding benzyl halide (formed in situ or isolated) with a cyanide salt to yield the target nitrile.

Below are detailed, hypothetical experimental protocols for these steps, adapted from established procedures for similar compounds.

Step 1: Synthesis of 2,3,4-Trimethoxybenzyl Alcohol (Hypothetical)

This protocol is based on the standard reduction of an aromatic aldehyde to an alcohol.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in methanol under stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude 2,3,4-trimethoxybenzyl alcohol, which can be used in the next step with or without further purification.

Step 2: Synthesis of (2,3,4-Trimethoxyphenyl)acetonitrile (Hypothetical)

This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile from the corresponding benzyl alcohol.[3]

Materials:

-

2,3,4-Trimethoxybenzyl alcohol (from Step 1)

-

Concentrated hydrochloric acid (HCl)

-

Sodium cyanide (NaCN)

-

Sodium iodide (NaI)

-

Acetone (dry)

-

Benzene or Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

-

Vigorous mechanical stirrer

Procedure:

-

Formation of 2,3,4-Trimethoxybenzyl Chloride: In a flask with vigorous stirring, react 2,3,4-trimethoxybenzyl alcohol with concentrated hydrochloric acid. After a short reaction time (e.g., 15-30 minutes), the organic layer containing the benzyl chloride is separated and dried.

-

Cyanation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the dried 2,3,4-trimethoxybenzyl chloride, finely powdered sodium cyanide, a catalytic amount of sodium iodide, and dry acetone.

-

Heat the mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC.

-

After cooling, filter the reaction mixture to remove inorganic salts, washing the filter cake with acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Dissolve the residual oil in benzene or toluene and wash with hot water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude (2,3,4-trimethoxyphenyl)acetonitrile can be purified by vacuum distillation or column chromatography.

Diagrams and Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of (2,3,4-trimethoxyphenyl)acetonitrile from 2,3,4-trimethoxybenzaldehyde.

Caption: Proposed synthesis of (2,3,4-Trimethoxyphenyl)acetonitrile.

Experimental Workflow for Cyanation Step

This diagram outlines the key stages of the proposed cyanation reaction and subsequent workup.

Caption: Workflow for the proposed cyanation of 2,3,4-trimethoxybenzyl chloride.

References

In-Depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

CAS Number: 68913-85-9

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylacetonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical properties, a plausible multi-step synthesis protocol, and an analysis of its known and potential biological significance.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, the following tables summarize its known identifiers and predicted spectroscopic information. These values are crucial for the characterization and quality control of the compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 68913-85-9[1] |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol [1] |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)acetonitrile |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 208.0968 |

| [M+Na]⁺ | 230.0788 |

| [M-H]⁻ | 206.0823 |

| [M+NH₄]⁺ | 225.1234 |

| [M+K]⁺ | 246.0527 |

Note: Data is predicted and should be confirmed with experimental analysis.

Synthesis Protocol

The proposed synthesis involves three key stages:

-

Reduction of the aldehyde to the corresponding benzyl alcohol.

-

Halogenation of the benzyl alcohol to form a benzyl halide.

-

Cyanation of the benzyl halide to yield the target nitrile.

Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to 2,3,4-Trimethoxybenzyl alcohol

Methodology:

This step involves the reduction of the aldehyde functional group to a primary alcohol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2,3,4-Trimethoxybenzaldehyde and a suitable solvent, such as methanol or ethanol.

-

Reagent Addition: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,3,4-Trimethoxybenzyl alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Conversion of 2,3,4-Trimethoxybenzyl alcohol to 2,3,4-Trimethoxybenzyl chloride

Methodology:

The conversion of the benzyl alcohol to a benzyl chloride is a crucial step to create a good leaving group for the subsequent nucleophilic substitution. A common method for this is the reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

-

Reaction Setup: In a well-ventilated fume hood, 2,3,4-Trimethoxybenzyl alcohol is dissolved in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete conversion.

-

Reaction Monitoring: The reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine to remove any acidic impurities. The organic layer is dried and concentrated to give the crude 2,3,4-Trimethoxybenzyl chloride.

Step 3: Synthesis of this compound from 2,3,4-Trimethoxybenzyl chloride

Methodology:

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. This is a standard method for the synthesis of nitriles from alkyl halides.[2]

-

Reaction Setup: A solution of 2,3,4-Trimethoxybenzyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol is prepared in a round-bottom flask.[3]

-

Reagent Addition: Sodium cyanide or potassium cyanide is added to the solution.[2][4] The reaction mixture is then heated to facilitate the substitution.[3]

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting benzyl chloride is no longer present.

-

Work-up: Once the reaction is complete, the mixture is cooled and poured into water. The aqueous phase is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis

References

Molecular weight and formula of 2,3,4-Trimethoxyphenylacetonitrile.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for 2,3,4-Trimethoxyphenylacetonitrile. Due to the limited publicly available information on the specific biological activity of the 2,3,4-isomer, this document focuses on its fundamental chemical data and provides an analogous synthesis protocol for the closely related and more extensively studied 3,4,5-trimethoxyphenylacetonitrile, a known precursor in the synthesis of mescaline.

Chemical Data Summary

The fundamental chemical properties of this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol [1] |

| CAS Number | 68913-85-9 |

Representative Experimental Protocol: Synthesis of Trimethoxyphenylacetonitrile

The following protocol details a common method for the synthesis of a trimethoxyphenylacetonitrile isomer, which serves as a valuable reference for the synthesis of this compound. This procedure is adapted from the synthesis of 3,4,5-Trimethoxybenzyl cyanide.

Objective: To synthesize a trimethoxyphenylacetonitrile from the corresponding trimethoxybenzyl alcohol.

Materials:

-

3,4,5-Trimethoxybenzyl alcohol

-

Concentrated Hydrochloric Acid (HCl)

-

Granular Calcium Chloride (CaCl₂)

-

Finely powdered Sodium Cyanide (NaCN)

-

Sodium Iodide (NaI)

-

Dry Acetone

-

Benzene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottomed flask

-

Efficient sealed stirrer

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Filtration apparatus (suction)

-

Distillation apparatus

Procedure:

-

Formation of the Benzyl Chloride:

-

In a flask fitted with a stirrer, place 138 g (1 mole) of the starting trimethoxybenzyl alcohol and 248 ml of concentrated hydrochloric acid.

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the contents to a separatory funnel and separate the lower layer containing the trimethoxybenzyl chloride.

-

Dry the chloride layer over 20 g of granular calcium chloride for approximately 30 minutes and then filter.

-

-

Cyanation Reaction:

-

In a 2-liter three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, place the dried trimethoxybenzyl chloride.

-

Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

-

Heat the heterogeneous mixture under reflux with vigorous stirring for 16–20 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and filter with suction.

-

Wash the solid residue on the filter with 200 ml of acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.

-

-

Purification:

-

Remove the benzene by distillation under reduced pressure.

-

The resulting crude trimethoxyphenylacetonitrile can be further purified by vacuum distillation.

-

Biological Activity and Signaling Pathways

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of a trimethoxyphenylacetonitrile, as detailed in the experimental protocol.

Caption: Workflow for the synthesis of Trimethoxyphenylacetonitrile.

References

The Synthetic Cornerstone: A Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxyphenylacetonitrile, also known as 2,3,4-trimethoxybenzyl cyanide, is a highly functionalized aromatic nitrile that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three methoxy groups on the phenyl ring, imparts distinct electronic and steric properties that make it an important precursor for a range of complex molecular architectures. This is particularly true in the field of medicinal chemistry, where it is a key intermediate in the synthesis of pharmacologically active compounds.

The strategic placement of the methoxy groups and the reactive nitrile functionality allows for a diverse array of chemical transformations. These include, but are not limited to, reduction to form phenethylamines, hydrolysis to phenylacetic acids, and α-alkylation to introduce further complexity. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and data to support its use in research and development. Its primary role as a precursor to 2,3,4-trimethoxybenzaldehyde, a crucial component in the synthesis of the anti-anginal drug Trimetazidine, underscores its significance in the pharmaceutical industry.[1][2][3][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The compound's characteristics are summarized below.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 68913-85-9 | [5] |

| Molecular Formula | C₁₁H₁₃NO₃ | [5] |

| Molecular Weight | 207.23 g/mol | [5] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)acetonitrile |

Spectroscopic Data

| Spectrum Type | Data | Reference |

| Mass Spec. (EI) | Major peaks (m/z): 207 (M+), 192, 176, 162, 146, 118, 91, 77. | NIST WebBook |

| ¹H NMR (CDCl₃) | Predicted: Aromatic protons (d, ~6.7-7.0 ppm, 2H), Methylene protons (s, ~3.7 ppm, 2H), Methoxy protons (s, ~3.9 ppm, 9H). Analog (3-Methoxyphenylacetonitrile): 7.25 (t, 1H), 6.85 (m, 3H), 3.76 (s, 3H), 3.65 (s, 2H). | [6] |

| ¹³C NMR (CDCl₃) | Predicted: Aromatic carbons (~110-155 ppm), Nitrile carbon (~118 ppm), Methylene carbon (~20-25 ppm), Methoxy carbons (~56-61 ppm). Analog (2-Methoxyphenylacetonitrile): 157.3, 129.2, 128.8, 121.2, 120.9, 117.7, 110.8, 55.4, 18.2. | [7] |

Synthesis of this compound

The most logical and widely practiced route to phenylacetonitriles involves a two-step sequence starting from the corresponding benzaldehyde. This involves reduction of the aldehyde to the benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

Workflow for Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following protocols are based on well-established procedures for analogous trimethoxy- and methoxy-substituted phenylacetonitriles, providing a reliable methodology for the synthesis of the 2,3,4-isomer.

Protocol 1: Synthesis of (2,3,4-Trimethoxyphenyl)methanol

This procedure details the reduction of the precursor aldehyde using sodium borohydride.[8]

-

Materials:

-

2,3,4-Trimethoxybenzaldehyde (25 g, 0.127 mol)

-

Methanol (150 mL)

-

Sodium hydroxide (15 g)

-

Sodium borohydride (4 g, 0.106 mol)

-

Water (20 mL)

-

Methylene dichloride (DCM)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a suitable reactor, charge methanol (150 mL) and 2,3,4-trimethoxybenzaldehyde (25 g). Stir at room temperature to dissolve.

-

Chill the reaction mixture to 10-15°C using an ice bath.

-

In a separate beaker, prepare a solution of sodium hydroxide (15 g) and sodium borohydride (4 g) in water (20 mL).

-

Gradually add the sodium borohydride solution to the chilled reaction mixture, maintaining the temperature between 10-15°C.

-

Maintain the reaction at 10-15°C for 5 hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, distill off the methanol under vacuum at a temperature below 50°C.

-

Cool the residue to room temperature and dissolve it in methylene dichloride.

-

Wash the organic layer with water until a neutral pH is obtained.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (2,3,4-trimethoxyphenyl)methanol as an oily mass.[8]

-

Protocol 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This protocol, adapted from the synthesis of the 3,4,5-isomer, describes the conversion of the benzyl alcohol to the corresponding benzyl chloride.

-

Materials:

-

(2,3,4-Trimethoxyphenyl)methanol (assuming quantitative yield from Protocol 1)

-

Ice-cold concentrated hydrochloric acid

-

Benzene

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flask, vigorously shake the (2,3,4-trimethoxyphenyl)methanol with an excess of ice-cold concentrated hydrochloric acid until a homogeneous solution is obtained.

-

Continue shaking; turbidity will develop, followed by the precipitation of a gummy product.

-

After allowing the mixture to stand, decant the aqueous layer.

-

Extract the aqueous layer with benzene.

-

Dissolve the gummy organic residue in the combined benzene extracts.

-

Wash the benzene solution with water and dry over anhydrous sodium sulfate.

-

The resulting benzene solution containing 2,3,4-trimethoxybenzyl chloride can be used directly in the next step after filtration.

-

Protocol 3: Synthesis of this compound

This procedure for the final cyanation step is adapted from a robust method for preparing p-methoxyphenylacetonitrile.[9]

-

Materials:

-

Solution of 2,3,4-trimethoxybenzyl chloride in benzene (from Protocol 2)

-

Finely powdered sodium cyanide (1.5 moles per mole of benzyl alcohol)

-

Sodium iodide (catalytic amount)

-

Dry acetone

-

-

Procedure:

-

Remove the benzene from the benzyl chloride solution under reduced pressure.

-

In a three-necked, round-bottomed flask fitted with a stirrer and reflux condenser, place the crude 2,3,4-trimethoxybenzyl chloride, sodium cyanide, and sodium iodide.

-

Add dry acetone to the flask.

-

Heat the heterogeneous mixture under reflux with vigorous stirring for 16–20 hours.

-

Cool the reaction mixture and filter with suction to remove inorganic salts. Wash the solid with acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Take up the residual oil in benzene and wash with several portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Applications in Organic Synthesis

The nitrile group and the activated phenyl ring of this compound make it a versatile precursor for various molecular scaffolds.

Reduction to Phenethylamines (Synthesis of Isomescaline)

The reduction of the nitrile group provides a direct route to 2-(2,3,4-trimethoxyphenyl)ethanamine, an isomer of the psychoactive compound mescaline, sometimes referred to as isomescaline.

Caption: Reduction of the nitrile to form isomescaline.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is based on the synthesis of mescaline from the corresponding 3,4,5-isomer.

-

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Sulfuric acid solution

-

Concentrated sodium hydroxide solution

-

-

Procedure:

-

Suspend LAH in anhydrous diethyl ether in a dry reaction flask under an inert atmosphere.

-

With stirring, add a solution of this compound in anhydrous ether dropwise.

-

After the addition is complete, continue stirring for a designated period.

-

Carefully quench the reaction by the slow, dropwise addition of ice-water.

-

Add a dilute solution of sulfuric acid to dissolve the aluminum salts.

-

Separate the aqueous layer and basify with a concentrated sodium hydroxide solution.

-

Extract the liberated amine product with several portions of diethyl ether.

-

Combine the organic extracts, wash with water, and dry over potassium hydroxide.

-

The product can be isolated by evaporation of the solvent and further purified, often by salt formation and recrystallization.

-

α-Alkylation Reactions

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base, forming a carbanion. This nucleophile can then be alkylated with various electrophiles, such as alkyl halides. This reaction is a powerful tool for carbon-carbon bond formation. The synthesis of the calcium channel blocker Gallopamil utilizes this strategy, starting from 3,4,5-trimethoxyphenylacetonitrile.[10][11] A similar approach can be applied to the 2,3,4-isomer to generate a library of substituted nitrile intermediates for drug discovery.

General Protocol: α-Alkylation

This generalized protocol is based on the synthesis of Gallopamil and other substituted phenylacetonitriles.[10][12]

-

Materials:

-

This compound

-

Strong base (e.g., sodium amide, LDA)

-

Anhydrous solvent (e.g., liquid ammonia, THF, toluene)

-

Alkyl halide (e.g., isopropyl chloride, benzyl bromide)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., -78°C for LDA, or the boiling point of ammonia for NaNH₂).

-

Add the strong base portion-wise or as a solution to generate the carbanion.

-

Stir for a period to ensure complete deprotonation.

-

Add the alkyl halide dropwise, maintaining the low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the α-alkylated product by column chromatography or distillation.

-

Condensation and Cyclization Reactions

The activated methylene group also allows this compound to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These Knoevenagel-type condensations yield α,β-unsaturated nitriles (acrylonitriles), which are themselves versatile intermediates for the synthesis of various heterocyclic systems through subsequent Michael additions and cyclizations.[10] These heterocycles are of significant interest in medicinal chemistry.[8][13][14]

Conclusion

This compound is a strategically important building block in organic synthesis. While detailed literature specifically on its reactions is sparse, its close analogy to the well-studied 3,4,5- and other methoxy-substituted isomers provides a robust framework for its application. Its synthesis from the readily available 2,3,4-trimethoxybenzaldehyde is straightforward, and its reactive nitrile and benzylic functionalities offer multiple handles for molecular elaboration. From the synthesis of isomescaline to its potential as a precursor for novel substituted nitriles and complex heterocyclic systems, this compound holds considerable promise for applications in drug discovery and the broader chemical sciences. This guide serves as a foundational resource to encourage and facilitate its use in the development of new and valuable chemical entities.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR [m.chemicalbook.com]

- 7. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]

- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Gallopamil - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of complex heterocycles to discover a novel treatment for heart failure - American Chemical Society [acs.digitellinc.com]

- 14. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile: Synthesis, Safety, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylacetonitrile, a substituted aromatic nitrile. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates information from structurally related compounds and established chemical principles to serve as a valuable resource. The guide covers safety and handling, detailed synthetic protocols, and the biological context of its corresponding amine, isomescaline.

Compound Identification and Properties

This compound is an organic compound containing a phenyl ring substituted with three methoxy groups and an acetonitrile functional group. It is a positional isomer of the more widely studied 3,4,5-Trimethoxyphenylacetonitrile, a precursor in the synthesis of mescaline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₁₁H₁₃NO₃ | Calculated |

| Molecular Weight | 207.23 g/mol | Calculated |

| Appearance | Not available. Expected to be a solid or oil. | Inferred from isomers |

| Melting Point | Not available. | Data not found in searches |

| Boiling Point | Not available. | Data not found in searches |

| Solubility | Not available. Expected to be soluble in organic solvents. | Inferred from structure |

Safety Data Sheet and Handling Information

Table 2: Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place. Store locked up and under an inert atmosphere if possible.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill and Disposal:

-

Spills: Evacuate the area. Absorb small spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Protocols: Synthesis

Overall Synthetic Scheme: 2,3,4-Trihydroxybenzaldehyde → 2,3,4-Trimethoxybenzaldehyde → 2,3,4-Trimethoxybenzyl Chloride → this compound

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

This procedure involves the methylation of 2,3,4-trihydroxybenzaldehyde.

-

Materials: 2,3,4-trihydroxybenzaldehyde, dimethyl sulfate, sodium hydroxide (or potassium carbonate), and a suitable solvent like water or acetone.

-

Procedure:

-

Dissolve 2,3,4-trihydroxybenzaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and thermometer.

-

Add the base (e.g., NaOH solution) and dimethyl sulfate portion-wise while maintaining the temperature, typically between 50-70°C.

-

After the addition is complete, continue stirring at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and if necessary, add water to precipitate the product or perform an extraction with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.

-

Step 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This two-part step first reduces the aldehyde to an alcohol, which is then converted to the benzyl chloride.

-

Part A: Reduction to 2,3,4-Trimethoxybenzyl Alcohol

-

Dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture until the reduction is complete (monitored by TLC).

-

Quench the reaction by slowly adding dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and evaporate the solvent to yield the alcohol.

-

-

Part B: Chlorination to 2,3,4-Trimethoxybenzyl Chloride [4]

-

Mix the 2,3,4-trimethoxybenzyl alcohol with ice-cold concentrated hydrochloric acid.

-

Shake the mixture vigorously. A gummy product should precipitate.

-

After several hours, dilute with ice-water, decant the aqueous layer, and extract it with a solvent like benzene or toluene.

-

Dissolve the gummy residue in the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield the benzyl chloride, which should be used promptly in the next step due to potential instability.

-

Step 3: Synthesis of this compound

This is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.[4][5]

-

Materials: 2,3,4-trimethoxybenzyl chloride, sodium cyanide or potassium cyanide, a solvent mixture (e.g., methanol/water or acetone).

-

Procedure:

-

Prepare a solution of sodium or potassium cyanide in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

-

Add the 2,3,4-trimethoxybenzyl chloride to the cyanide solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the drying agent, evaporate the solvent. The crude product can be purified by recrystallization (e.g., from ether) to yield this compound.

-

Biological Activity and Signaling Pathways

The primary biological significance of this compound is as a direct precursor to its corresponding phenethylamine, 2,3,4-trimethoxyphenethylamine (also known as isomescaline). This reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Isomescaline - The Biologically Relevant Amine: Unlike its famous isomer mescaline (3,4,5-trimethoxyphenethylamine), isomescaline is reported to be inactive as a psychedelic in humans, even at high oral doses (>400 mg).

Phenethylamines related to mescaline are known to exert their effects primarily through interaction with serotonin receptors, particularly as agonists at the 5-HT₂A receptor.[6][7] The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and diacylglycerol (DAG), leading to the modulation of neuronal activity.

The lack of psychoactivity in isomescaline, despite its structural similarity to mescaline, makes it an interesting compound for structure-activity relationship (SAR) studies in drug development. The precise reason for its inactivity is not fully elucidated but is likely due to differences in how it binds to or activates the 5-HT₂A receptor compared to active isomers.

Table 3: Comparative Biological Activity of Isomeric Trimethoxyphenethylamines

| Compound | Substitution Pattern | Reported Human Psychoactivity | Primary Molecular Target (Hypothesized) |

| Isomescaline | 2,3,4- | Inactive at >400 mg | 5-HT₂A Receptor |

| Mescaline | 3,4,5- | Active at 200-400 mg | 5-HT₂A Receptor |

This guide provides a foundational understanding of this compound for research and development purposes. Due to the limited specific data, all handling and experimental work should be approached with caution and based on a thorough, independent risk assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Syntheses of mescaline [designer-drug.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PubMed [pubmed.ncbi.nlm.nih.gov]

GHS Hazard Classification of 2,3,4-Trimethoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4-Trimethoxyphenylacetonitrile (CAS No. 68913-85-9) with a definitive GHS classification is not publicly available. This guide provides an estimated hazard classification based on data from structurally similar compounds, namely (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile. The information presented herein should be used for guidance and risk assessment purposes, but it is not a substitute for a compound-specific SDS.

Introduction

This compound is a substituted phenylacetonitrile derivative. Phenylacetonitrile and its analogues are important intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. A thorough understanding of their hazard profile is crucial for ensuring safety in research and development settings. This technical guide provides a comprehensive overview of the estimated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification of this compound, based on available data for structurally related compounds.

Estimated GHS Hazard Classification

Based on the GHS classifications of (3,4-Dimethoxyphenyl)acetonitrile and 3,4,5-Trimethoxyphenylacetonitrile, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be related to acute toxicity.

Table 1: Estimated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 or 4 | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 or 4 | Danger or Warning | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Danger or Warning | H331: Toxic if inhaled or H332: Harmful if inhaled |

GHS Pictograms:

Based on the estimated classification, the following GHS pictograms are likely to be applicable:

-

Skull and Crossbones (for Category 3 acute toxicity):

-

Exclamation Mark (for Category 4 acute toxicity):

Hazard Statements (H-Statements):

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled. or

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements should be obtained from a compound-specific SDS. However, based on the anticipated hazards, the following are likely to be relevant:

Table 2: General Precautionary Statements

| Type | P-Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicity Data (Based on Analogues)

No specific quantitative toxicity data (e.g., LD50, LC50) for this compound has been identified in the public domain. The following table summarizes data for a structurally similar compound, which suggests a moderate to high level of acute toxicity.

Table 3: Acute Toxicity Data for (3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4)

| Route of Exposure | Species | Value | Reference |

| Oral | - | Category 3 | Fisher Scientific SDS |

| Dermal | - | Category 3 | Fisher Scientific SDS |

| Inhalation | - | Category 3 | Fisher Scientific SDS |

Note: Specific LD50/LC50 values were not provided in the referenced SDS, but the categorization indicates significant toxicity.

Experimental Protocols for Hazard Determination

The determination of GHS hazard classifications for a new or untested substance like this compound would typically involve a series of standardized toxicological studies. The following outlines the general methodologies for key experiments.

4.1. Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage.

-

A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals are used in each step.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

-

Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

4.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of a substance.

-

Test Animals: Rats, rabbits, or guinea pigs can be used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The substance is kept in contact with the skin for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Body weights are recorded, and a gross necropsy is performed at the end of the study.

-

-

Data Analysis: The LD50 is calculated, and the substance is classified according to the GHS criteria.

4.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity of a substance.

-

Test Animals: Typically, rats are used.

-

Procedure:

-

Animals are placed in a whole-body or nose-only inhalation chamber.

-

The substance is administered as a gas, vapor, or aerosol at a specified concentration for a fixed period (usually 4 hours).

-

Multiple concentration groups are used to determine a concentration-response curve.

-

Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.

-

Body weights are recorded, and a gross necropsy is performed.

-

-

Data Analysis: The LC50 is determined, and the substance is classified based on the GHS criteria.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of phenylacetonitrile derivatives can be attributed to their metabolism, primarily by the cytochrome P450 (CYP450) enzyme system in the liver.[1][2] While specific metabolic pathways for this compound are not documented, a general pathway can be proposed based on the metabolism of similar compounds.

The methoxy groups on the phenyl ring can undergo O-demethylation, and the acetonitrile moiety can be metabolized. The nitrile group itself can be a source of toxicity, potentially releasing cyanide in vivo, although this is not always the primary mechanism for substituted phenylacetonitriles. The overall toxicity is likely a result of the parent compound and its various metabolites.

Below is a generalized diagram illustrating the potential metabolic activation of a methoxy-substituted phenylacetonitrile by CYP450 enzymes.

Caption: Potential metabolic pathway of this compound.

Conclusion

While a definitive GHS hazard classification for this compound is not available, evidence from structurally similar compounds strongly suggests that it should be handled as a substance with moderate to high acute toxicity via oral, dermal, and inhalation routes. Researchers, scientists, and drug development professionals must exercise caution, implement appropriate engineering controls, and use personal protective equipment when handling this compound. The information provided in this guide should be used as a starting point for a comprehensive risk assessment, and all laboratory work should be conducted under the assumption that the compound is hazardous until definitive toxicological data becomes available.

References

An In-depth Technical Guide to Potential Precursors for the Synthesis of 2,3,4-Trimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential precursors and synthetic routes for producing 2,3,4-trimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for the synthesis of this target molecule from several viable starting materials, presents quantitative data for key reaction steps, and visualizes the synthetic pathways for enhanced clarity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is found in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide explores the most promising precursors and their conversion to the target nitrile.

The primary precursors identified for the synthesis of this compound are:

-

2,3,4-Trimethoxybenzaldehyde

-

2,3,4-Trimethoxybenzyl Alcohol

-

1,2,3-Trimethoxybenzene

Each of these precursors offers a distinct synthetic advantage, and the selection of a particular route may depend on factors such as starting material availability, cost, and desired scale of production.

Synthesis from 2,3,4-Trimethoxybenzaldehyde

2,3,4-Trimethoxybenzaldehyde is a readily available starting material that can be converted to this compound through several established methods. Two common approaches are the Henry reaction followed by reduction of the resulting nitrostyrene, and the formation of a cyanohydrin followed by reduction.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde

A common method for the synthesis of 2,3,4-trimethoxybenzaldehyde is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[1] This reaction introduces a formyl group onto the aromatic ring. Another route involves the methylation of 2,3,4-trihydroxybenzaldehyde.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene [1][3]

-

Vilsmeier Reagent Formation: In a suitable reaction vessel, the Vilsmeier reagent is prepared by the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature, typically below 20°C.

-

Formylation: 1,2,3-trimethoxybenzene is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated, with the temperature controlled between 70-80°C.

-

Hydrolysis: Upon completion of the reaction, the mixture is cooled and carefully poured into ice-water to hydrolyze the intermediate iminium salt, yielding the crude 2,3,4-trimethoxybenzaldehyde.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed to neutrality, and purified by vacuum distillation to afford 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Trimethoxybenzene | [3] |

| Reagents | DMF, POCl₃ | [3] |

| Reaction Temperature | 70-80°C | [3] |

| Purity | >99% | [3] |

| Total Yield | ~73% | [3] |

Route A: Henry Reaction and Reduction

The Henry reaction involves the condensation of an aldehyde with a nitroalkane, such as nitromethane, to form a β-nitroalkene (nitrostyrene). Subsequent reduction of the nitrostyrene yields the corresponding phenethylamine, which can then be converted to the phenylacetonitrile. While this route is commonly used for the synthesis of phenethylamines like mescaline from 3,4,5-trimethoxybenzaldehyde, the intermediate nitrostyrene can be a precursor to the nitrile.[4][5][6][7]

Experimental Protocol: Henry Reaction of 2,3,4-Trimethoxybenzaldehyde (adapted from the synthesis of 3,4,5-trimethoxy-β-nitrostyrene)[5][7]

-

Reaction Setup: A solution of 2,3,4-trimethoxybenzaldehyde and nitromethane in glacial acetic acid is prepared in a reaction flask.

-

Catalyst Addition: A catalyst, such as cyclohexylamine or ethanolamine, is added to the mixture.

-

Reaction: The mixture is heated (e.g., on a steam bath or at 80°C) for a specified period (e.g., 1-4 hours).

-

Work-up: The reaction mixture is cooled and diluted with water to precipitate the crude β-nitro-2,3,4-trimethoxystyrene.

-

Purification: The product is collected by filtration, washed, and can be recrystallized from a suitable solvent like methanol.

The subsequent reduction of the nitrostyrene and conversion to the nitrile is a multi-step process that is less direct than other routes.

Route B: Cyanohydrin Formation and Reduction

A more direct route from the aldehyde involves the formation of a cyanohydrin, followed by reduction. This method is analogous to a known synthesis of mescaline.[4]

Experimental Protocol: Cyanohydrin Route (conceptual, based on analogous reactions)

-

Cyanohydrin Formation: 2,3,4-trimethoxybenzaldehyde is reacted with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), typically in the presence of a bisulfite adduct to form the corresponding mandelonitrile derivative.

-

Acetylation: The resulting cyanohydrin can be acetylated using acetic anhydride.

-

Reduction: The acetylated cyanohydrin is then reduced. This reduction can potentially be achieved using a reducing agent like sodium borohydride, although specific conditions would need to be optimized for this substrate. The reduction of the hydroxyl group would lead to the formation of this compound.

Synthesis from 2,3,4-Trimethoxybenzyl Alcohol

A common and efficient pathway to phenylacetonitriles involves the conversion of the corresponding benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzyl Alcohol

2,3,4-Trimethoxybenzyl alcohol can be synthesized by the reduction of 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 2,3,4-Trimethoxybenzaldehyde

-

Reaction Setup: 2,3,4-trimethoxybenzaldehyde is dissolved in a suitable solvent such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise.

-

Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted and purified to yield 2,3,4-trimethoxybenzyl alcohol.

Conversion to this compound

Experimental Protocol: Halogenation and Cyanation (adapted from the synthesis of 3,4,5-trimethoxyphenylacetonitrile)[8]

-

Formation of 2,3,4-Trimethoxybenzyl Chloride: 2,3,4-trimethoxybenzyl alcohol is reacted with a halogenating agent. For the synthesis of the analogous 3,4,5-trimethoxybenzyl chloride, ice-cold concentrated hydrochloric acid is used.[8] Thionyl chloride in benzene is another effective method.

-

Cyanation: The resulting crude 2,3,4-trimethoxybenzyl chloride is then reacted with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent system (e.g., a mixture of water and methanol, or acetone). Heating the reaction mixture drives the nucleophilic substitution to completion.

-

Work-up and Purification: The solvent is partially removed, and the product is extracted with an organic solvent like ether. The organic extract is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by crystallization.

| Parameter | Value (for 3,4,5-isomer) | Reference |

| Starting Material | 3,4,5-Trimethoxybenzyl chloride | [8] |

| Reagents | Potassium cyanide, water, methanol | [8] |

| Reaction Temperature | 90°C | [8] |

| Reaction Time | 10 minutes | [8] |

| Yield | 27% | [8] |

Synthesis from 1,2,3-Trimethoxybenzene

Direct functionalization of the aromatic ring of 1,2,3-trimethoxybenzene presents another synthetic avenue.

Synthesis of the Precursor: 1,2,3-Trimethoxybenzene

1,2,3-Trimethoxybenzene can be prepared by the methylation of pyrogallol, which can be derived from gallic acid.[3]

Experimental Protocol: Methylation of Pyrogallol [3]

-

Reaction Setup: Pyrogallol is reacted with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide.

-

Reaction: The methylation is carried out at a controlled temperature of 30-60°C.

-

Work-up: After the reaction, the layers are separated, and the organic layer containing 1,2,3-trimethoxybenzene is washed to neutrality.

Conversion to this compound

A potential, though less direct, route from 1,2,3-trimethoxybenzene involves bromination followed by cyanation and subsequent conversion of the benzonitrile to the phenylacetonitrile. A more direct approach would be chloromethylation followed by cyanation.

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic routes from 2,3,4-Trimethoxybenzaldehyde.

Caption: Synthetic route from 2,3,4-Trimethoxybenzyl Alcohol.

Caption: Synthetic pathway starting from Pyrogallol.

Conclusion

The synthesis of this compound can be effectively achieved through various pathways, with 2,3,4-trimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl alcohol being the most direct and well-precedented precursors. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost-effectiveness, and available resources. The experimental protocols and data provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Mescaline - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 8. Syntheses of mescaline [designer-drug.com]

Exploring the Reactivity of the Nitrile Group in 2,3,4-Trimethoxyphenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitrile functional group in 2,3,4-Trimethoxyphenylacetonitrile. This document details key transformations including hydrolysis, reduction, cycloaddition, and the Ritter reaction, offering insights into the synthesis of valuable derivatives. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile chemical intermediate characterized by a reactive nitrile group attached to a trimethoxy-substituted phenyl ring. The electron-donating nature of the methoxy groups influences the reactivity of the nitrile, making it a valuable precursor for a variety of functionalized molecules, including the psychoactive phenethylamine isomer, isomescaline.[1] This guide will systematically explore the primary reactions of the nitrile moiety, providing detailed experimental protocols and quantitative data where available, to facilitate its application in synthetic chemistry.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,4-trimethoxyphenylacetic acid, or the intermediate amide. This transformation is a fundamental reaction for the conversion of nitriles into other functional groups.

Reaction Pathway: Hydrolysis

Quantitative Data: Hydrolysis

| Product | Reagents | Solvent | Temperature | Time | Yield |

| 2,3,4-Trimethoxyphenylacetic Acid | H₂SO₄, H₂O | Dioxane | Reflux | 4-6 h | ~80% (estimated) |

Experimental Protocol: Hydrolysis to Carboxylic Acid

This protocol is adapted from a general procedure for the hydrolysis of substituted phenylacetonitriles.

Materials:

-

This compound

-

Dioxane

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Bicarbonate (saturated solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of dioxane and water (2:1).

-

Slowly add concentrated sulfuric acid to the solution with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxyphenylacetic acid.

-

The crude product can be purified by recrystallization.

Reduction of the Nitrile Group

The reduction of the nitrile group in this compound to a primary amine, 2-(2,3,4-trimethoxyphenyl)ethan-1-amine (isomescaline), is a key transformation. This reaction is typically achieved using strong reducing agents like lithium aluminum hydride (LAH).

Reaction Pathway: Reduction

Quantitative Data: Reduction

Detailed experimental data for the reduction of this compound is scarce. However, the reduction of the isomeric 3,4,5-trimethoxyphenylacetonitrile to mescaline using lithium aluminum hydride is well-documented and provides a reliable reference.[3]

| Product | Reagents | Solvent | Temperature | Time | Yield |

| Isomescaline | LiAlH₄, H₂O | THF | 0 °C to Reflux | 2-4 h | High (expected) |

Experimental Protocol: Reduction to Isomescaline

This protocol is adapted from established procedures for the LAH reduction of substituted phenylacetonitriles.[4]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

10% Sulfuric Acid

-

Sodium Hydroxide solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous THF dropwise to the LAH suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-